![molecular formula C18H26N2O2 B267669 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CX-5461 and has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
CX-5461 inhibits the activity of RNA polymerase I by binding to a specific region of the enzyme known as the DNA-binding cleft. This binding prevents the enzyme from transcribing ribosomal RNA, which leads to the inhibition of ribosome biogenesis and the induction of cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. CX-5461 has been shown to have minimal toxicity to normal cells, which makes it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. CX-5461 has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one limitation of CX-5461 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CX-5461 has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on CX-5461 could focus on improving its solubility and half-life in the body to increase its effectiveness as a therapeutic agent. Additionally, research could be conducted to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further studies could also be conducted to explore the mechanism of action of CX-5461 and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of CX-5461 involves the reaction of 4-nitrobenzoic acid with cyclohexyl isocyanate to form 4-cyclohexylcarbonylamino-benzoic acid, which is then reacted with diethylamine to produce 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide. The purity of CX-5461 can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. CX-5461 has been found to be effective against various types of cancer, including breast cancer, leukemia, and lymphoma.
Eigenschaften
Produktname |
4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide |
---|---|
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-3-20(4-2)18(22)15-10-12-16(13-11-15)19-17(21)14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
VEORRGKPMOQYNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.